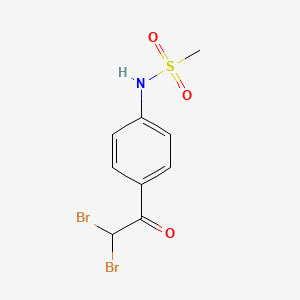
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C9H9Br2NO3S It is known for its unique structure, which includes a dibromoacetyl group attached to a phenyl ring, further connected to a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide typically involves the bromination of an aryl ketone followed by the introduction of the methanesulfonamide group. One common method starts with the synthesis of N-(4-acetylphenyl)methanesulfonamide from 4-aminoacetophenone. This intermediate is then brominated to obtain N-(4-(2-bromoacetyl)phenyl)methanesulfonamide . Further bromination yields the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine and other reagents to maintain safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The dibromoacetyl group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different intermediates, such as N-(4-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide.
Common Reagents and Conditions
Bromine: Used for the bromination steps.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Solvents: Common solvents include ethanol and dichloromethane.
Major Products Formed
N-(4-(2-bromoacetyl)phenyl)methanesulfonamide: An intermediate in the synthesis.
N-(4-(2-bromo-1-hydroxyethyl)phenyl)methanesulfonamide: A product of reduction reactions.
Aplicaciones Científicas De Investigación
N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-(2,2-dibromoacetyl)phenyl)methanesulfonamide involves its interaction with various molecular targets. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to antimicrobial and anticancer effects. The dibromoacetyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Propiedades
Fórmula molecular |
C9H9Br2NO3S |
|---|---|
Peso molecular |
371.05 g/mol |
Nombre IUPAC |
N-[4-(2,2-dibromoacetyl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C9H9Br2NO3S/c1-16(14,15)12-7-4-2-6(3-5-7)8(13)9(10)11/h2-5,9,12H,1H3 |
Clave InChI |
SJWZWLKEJJIOQK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 2-[5-[(2-butyl-1H-benzimidazol-1-yl)methyl]-2-thienyl]-](/img/structure/B12574241.png)
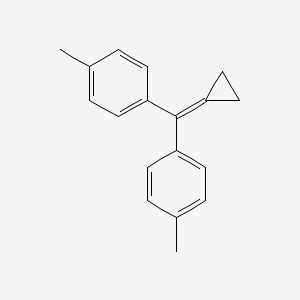
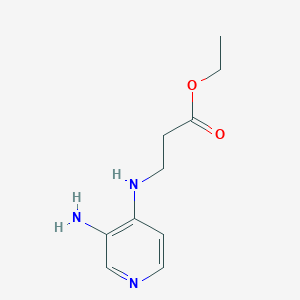
![6-Undecanone, 5-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B12574250.png)
![2,4,6-Tris[(prop-2-yn-1-yl)sulfanyl]-1,3,5-triazine](/img/structure/B12574263.png)
![4-[4-(3-methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]-N-(3-phenylpropyl)pyridin-2-amine](/img/structure/B12574273.png)
![Methyl 2-{[(4-nonylphenoxy)carbonyl]oxy}benzoate](/img/structure/B12574274.png)
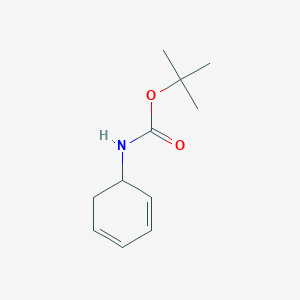
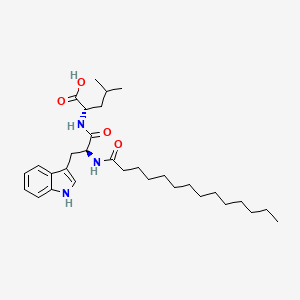
![N-[5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]prop-2-enamide](/img/structure/B12574291.png)
![4-[5-(Penta-1,3-diyn-1-YL)thiophen-2-YL]but-3-yne-1,2-diol](/img/structure/B12574299.png)
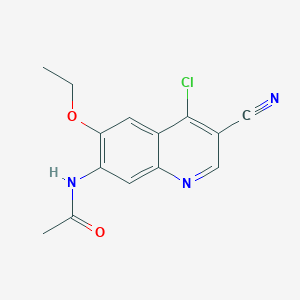
![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)

